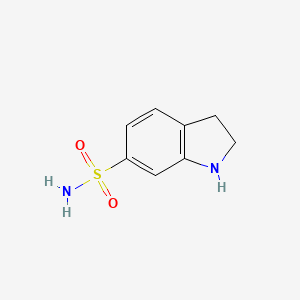

吲哚啉-6-磺酰胺

描述

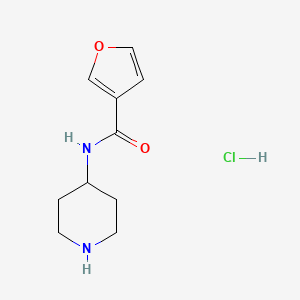

2,3-dihydro-1H-indole-6-sulfonamide is a compound that belongs to the class of organic compounds known as indoles . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . It is produced by a variety of techniques .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of all synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole-6-sulfonamide can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .科学研究应用

抗生素开发

吲哚啉-6-磺酰胺: 已被证明有望成为细菌酶DapE的抑制剂 。该酶参与赖氨酸生物合成途径,该途径对细菌细胞壁的构建至关重要。通过抑制DapE,吲哚啉-6-磺酰胺衍生物可以作为具有全新作用机制的抗生素,可能对耐药菌株有效。

抗菌剂

磺酰胺类吲哚衍生物,包括吲哚啉-6-磺酰胺,已被合成并测试其抗菌活性 。这些化合物对一系列革兰氏阳性和革兰氏阴性细菌(包括金黄色葡萄球菌和肺炎克雷伯菌)表现出活性。这使得它们成为开发新型抗菌药物的宝贵候选者。

抗癌研究

吲哚啉磺酰胺已被探索其在抗癌治疗中的潜力。 它们能够与癌细胞中过表达的各种酶和受体结合,使其适合设计靶向抗癌治疗 。

抗病毒活性

包括吲哚啉-6-磺酰胺在内的吲哚衍生物据报道具有抗病毒活性。 它们已针对多种RNA和DNA病毒进行了测试,显示出作为广谱抗病毒剂的潜力 。

抗炎应用

由于与天然存在的生物活性化合物结构相似,吲哚啉-6-磺酰胺衍生物已被研究其抗炎特性。 它们可用于开发治疗炎症性疾病的新药物 。

抗糖尿病潜力

研究表明,吲哚衍生物可以表现出抗糖尿病特性。 吲哚啉-6-磺酰胺可用于设计调节胰岛素释放或葡萄糖代谢的药物,为糖尿病治疗提供新途径 。

酶抑制

吲哚啉-6-磺酰胺可以作为酶抑制中的锌结合基团。 这种特性在设计需要金属离子才能发挥活性的酶(如金属蛋白酶)的抑制剂方面特别有用 。

药物设计与发现

吲哚啉-6-磺酰胺的结构通用性使其成为药物发现中宝贵的支架。 它能够进行各种化学修饰,可以创建各种药理活性衍生物,帮助发现新的治疗剂 。

作用机制

Target of Action

Indoline-6-sulfonamide primarily targets the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . DapE is a key enzyme in the lysine biosynthetic pathway in bacteria, responsible for the biosynthesis of lysine and meso-diaminopimelate (m-DAP), both essential for cell-wall synthesis .

Mode of Action

Indoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in indoline-6-sulfonamide acts as a zinc-binding group (ZBG), which is crucial for the inhibitory action of the compound . This interaction results in the inhibition of DapE, disrupting the normal function of the enzyme .

Biochemical Pathways

The inhibition of DapE by indoline-6-sulfonamide affects the lysine biosynthetic pathway . This pathway is responsible for the production of lysine and m-DAP, which are essential components of the bacterial cell wall . By inhibiting DapE, indoline-6-sulfonamide disrupts the production of these components, affecting the integrity of the bacterial cell wall .

Pharmacokinetics

The compound’s hydrophilic properties, primarily due to the sulfonamide group, suggest that it may have good absorption and distribution characteristics

Result of Action

The primary molecular effect of indoline-6-sulfonamide’s action is the inhibition of the DapE enzyme . This results in the disruption of the lysine biosynthetic pathway, affecting the production of essential components of the bacterial cell wall . On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .

Action Environment

The efficacy and stability of indoline-6-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or ions, can also affect the compound’s stability and activity

未来方向

The future directions for 2,3-dihydro-1H-indole-6-sulfonamide could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to new treatments for a variety of conditions given the wide range of biological activities exhibited by indole derivatives .

生化分析

Biochemical Properties

2,3-dihydro-1H-indole-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the modulation of inflammatory responses, making 2,3-dihydro-1H-indole-6-sulfonamide a potential anti-inflammatory agent .

Cellular Effects

2,3-dihydro-1H-indole-6-sulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, 2,3-dihydro-1H-indole-6-sulfonamide can reduce the expression of pro-inflammatory cytokines and other mediators .

Molecular Mechanism

The molecular mechanism of action of 2,3-dihydro-1H-indole-6-sulfonamide involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, 2,3-dihydro-1H-indole-6-sulfonamide can influence gene expression by modulating the activity of transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dihydro-1H-indole-6-sulfonamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that 2,3-dihydro-1H-indole-6-sulfonamide can maintain its anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of 2,3-dihydro-1H-indole-6-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

2,3-dihydro-1H-indole-6-sulfonamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of 2,3-dihydro-1H-indole-6-sulfonamide within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters and can bind to plasma proteins such as albumin. These interactions influence its localization, accumulation, and overall bioavailability .

Subcellular Localization

The subcellular localization of 2,3-dihydro-1H-indole-6-sulfonamide is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding its subcellular localization can provide insights into its precise mechanisms of action .

属性

IUPAC Name |

2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPJJBLZNNTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does indoline-6-sulfonamide interact with its target, DapE, and what are the downstream effects of this interaction?

A1: Indoline-6-sulfonamide acts as an inhibitor of the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE). [] This enzyme plays a crucial role in the biosynthesis of lysine, an essential amino acid for bacterial cell wall formation. By inhibiting DapE, indoline-6-sulfonamide disrupts lysine biosynthesis, ultimately leading to bacterial cell death. Molecular docking studies suggest that the sulfonamide group of the inhibitor interacts with the zinc ion in the active site of DapE, effectively blocking the enzyme's activity. []

Q2: What is known about the structure-activity relationship (SAR) of indoline-6-sulfonamide derivatives as DapE inhibitors?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions the synthesis of a series of indoline-6-sulfonamide analogs. [] This suggests that researchers explored modifications to the core structure to investigate their impact on inhibitory potency against DapE. Further research exploring variations in the substituents attached to the indoline and sulfonamide moieties could provide valuable insights into the SAR and guide the development of more potent and selective DapE inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)